molecular formula C20H21NO6 B14959164 N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

Cat. No.: B14959164
M. Wt: 371.4 g/mol
InChI Key: YVWOPXHSROFORA-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a complex organic compound with a unique structure that includes a furochromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen ring: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Introduction of the propanoyl group: This step involves acylation reactions, where the furochromen intermediate is reacted with propanoyl chloride in the presence of a base such as pyridine.

    Methylation and glycine conjugation: The final steps involve methylation of the nitrogen atom and conjugation with glycine, typically using reagents like methyl iodide and glycine ethyl ester hydrochloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furochromen ring or the propanoyl side chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways related to oxidative stress, inflammation, and cell proliferation.

    Interacting with DNA/RNA: Potentially influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can be compared with other similar compounds, such as:

    Trimethylglycine: Known for its role in methylation reactions and osmoprotection.

    Furochromen derivatives: Studied for their diverse biological activities, including antioxidant and anti-inflammatory effects.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[methyl-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-15(7-14(10)18)11(2)13(20(25)27-19)5-6-16(22)21(4)8-17(23)24/h7,9H,5-6,8H2,1-4H3,(H,23,24)

InChI Key

YVWOPXHSROFORA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CC(=O)O)C)C

Origin of Product

United States

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